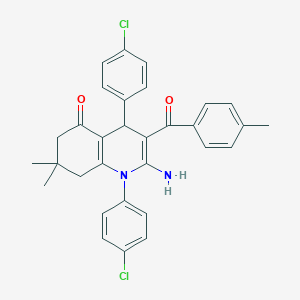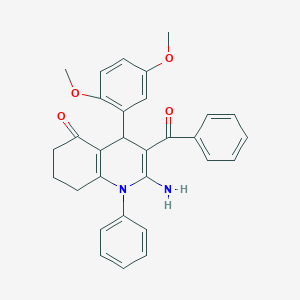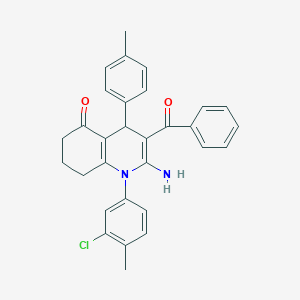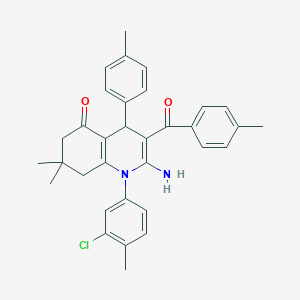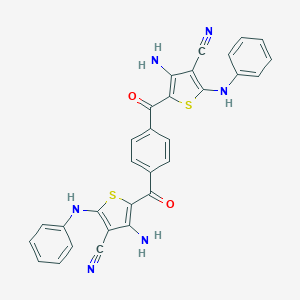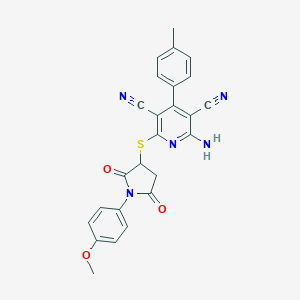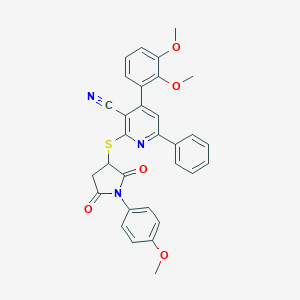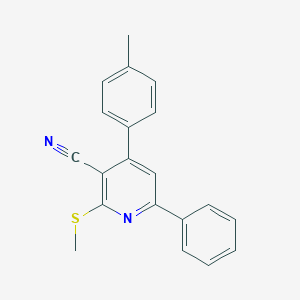
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile, also known as MMMPN, is a chemical compound that belongs to the class of nicotinonitrile derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile exhibits a range of biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile in lab experiments is its potent inhibitory activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
Future research on 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile could focus on its potential applications in the development of new drugs for the treatment of cancer and other diseases. Studies could also explore the use of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile in material science, such as the development of new polymers or catalysts. Additionally, further research could be conducted to optimize the synthesis method of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile to improve its yield and purity.
Métodos De Síntesis
The synthesis of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile involves the reaction between 4-methylbenzaldehyde, 2-methylthiophene-3-carbaldehyde, and 4-bromobenzonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a nucleophilic substitution reaction, resulting in the formation of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile exhibits potent inhibitory activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Nombre del producto |
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile |
|---|---|
Fórmula molecular |
C20H16N2S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-2-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2S/c1-14-8-10-15(11-9-14)17-12-19(16-6-4-3-5-7-16)22-20(23-2)18(17)13-21/h3-12H,1-2H3 |
Clave InChI |
IXMSVAXPORUTPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



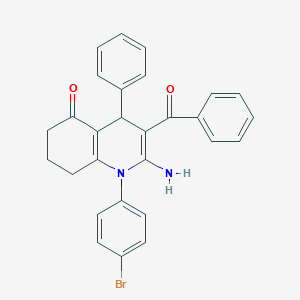
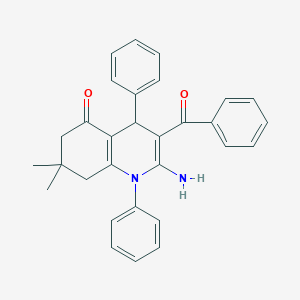
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
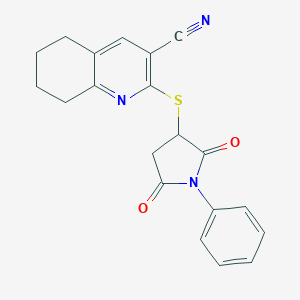
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)
